Benzyl 4-bromo-2-morpholinobenzoate
Description
Benzyl 4-bromo-2-morpholinobenzoate is a synthetic aromatic ester featuring a bromine substituent at the 4-position and a morpholine moiety at the 2-position of the benzoate ring. While specific data on this compound are scarce in the provided evidence, its structural analogs—such as benzyl bromide and benzyl alcohol—offer insights into its probable physicochemical and toxicological profiles. This compound may serve as an intermediate in pharmaceutical or materials science research, particularly in cross-coupling reactions or as a precursor for bioactive molecules due to its bromine and morpholine functionalities.
Properties
IUPAC Name |
benzyl 4-bromo-2-morpholin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c19-15-6-7-16(17(12-15)20-8-10-22-11-9-20)18(21)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJCBUAXVRRYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-2-morpholinobenzoate typically involves the esterification of 4-bromo-2-morpholinobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of photochemical reactors and bromine generators can enhance the bromination steps, ensuring high throughput and mass efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-bromo-2-morpholinobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The benzylic position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to alcohols under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products:
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Major products include benzoic acids and their derivatives.
Reduction: Reduced products include benzyl alcohols and related compounds.
Scientific Research Applications
Benzyl 4-bromo-2-morpholinobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-2-morpholinobenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester and morpholine groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Key Observations :
- Morpholine : The morpholine group may enhance solubility in polar solvents and modulate biological activity, a feature absent in simpler benzyl derivatives like benzyl bromide or alcohol.
- Ester vs. Alcohol/Bromide : The ester group in the target compound likely confers greater stability compared to the reactive benzyl bromide, which is prone to hydrolysis , and contrasts with the hydroxyl group in benzyl alcohol, which is more polar and less volatile .
Physicochemical and Hazard Profiles
The table below compares physicochemical properties and hazards, extrapolated from evidence on analogs:
*Inferred from structural analogs due to lack of direct data.
Key Findings :
- Hazards : Benzyl bromide’s high flammability and acute toxicity suggest that the bromine in the target compound may pose similar risks if released during degradation. However, the morpholine group could introduce additional toxicity concerns, such as respiratory or dermal irritation.
- Stability : The ester linkage in the target compound likely reduces reactivity compared to benzyl bromide, which is highly susceptible to hydrolysis and oxidation .
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